N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
N-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a methylsulfanyl group at position 5 and a benzamide moiety linked via a methyl group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s structure enables interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic development .
Properties
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-17-11-14-13-9(16-11)7-12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTJTPWSVDYKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide moiety can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Alkyl/Arylthio Substituents
N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Derivatives
Compounds such as N-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide and N-(5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide share the benzamide-oxadiazole backbone but vary in alkylthio substituents. These derivatives were synthesized and evaluated as alkaline phosphatase inhibitors. Key findings include:
Table 1: Alkylthio-Substituted Benzamide-Oxadiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Activity (IC₅₀) |
|---|---|---|---|---|
| N-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide | C₁₁H₁₁N₃O₂S | 249.29 | Methylsulfanyl | 12.3 µM |
| N-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | C₁₂H₁₃N₃O₂S | 263.32 | Ethylthio | 18.5 µM |
| N-(5-(Propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | C₁₃H₁₅N₃O₂S | 277.35 | Propylthio | 22.7 µM |
Sulfamoyl-Benzamide Derivatives
Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) incorporate sulfamoyl groups and demonstrate antifungal activity against Candida albicans (MIC: 1.56–3.12 µg/mL). The sulfamoyl moiety enhances solubility and target engagement compared to the methylsulfanyl group in the parent compound .
Table 2: Antifungal Sulfamoyl-Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Antifungal Activity (MIC) |
|---|---|---|---|---|
| LMM5 | C₂₅H₂₄N₄O₅S₂ | 532.61 | 4-Methoxybenzyl, sulfamoyl | 1.56 µg/mL |
| LMM11 | C₂₄H₂₇N₅O₅S₂ | 529.63 | Furan-2-yl, sulfamoyl | 3.12 µg/mL |
Derivatives with Modified Linker Regions
Benzoxazole-Oxadiazole Hybrids
N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (VIa-VIl) replace the methyl linker with a benzoxazole ring. Anti-inflammatory testing in a carrageenan-induced rat model revealed:
Table 3: Anti-Inflammatory Benzoxazole-Oxadiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | % Edema Inhibition |
|---|---|---|---|---|
| VIa | C₂₃H₁₈N₄O₃S | 430.48 | Methylsulfanyl | 18% |
| VId | C₂₅H₂₂N₄O₃S | 458.53 | Ethylthio | 68% |
| VIh | C₂₈H₂₈N₄O₃S | 500.61 | Hexylthio | 72% |
Sulfonyl-Linked Analogues
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) demonstrated potent carbonic anhydrase II (hCA II) inhibition (Kᵢ: 8.2 nM) due to sulfonyl group interactions with zinc in the enzyme’s active site. This highlights the importance of electronegative substituents for enzyme targeting .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : Methylsulfanyl-substituted compounds (log P: ~2.5) exhibit balanced solubility and permeability, whereas sulfamoyl derivatives (log P: ~1.8) favor aqueous solubility but reduced cell penetration .
- Metabolic Stability : Oxadiazole-thioether derivatives (e.g., methylsulfanyl) resist oxidative metabolism better than thioamide analogues, enhancing in vivo half-life .
Biological Activity
Overview
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a novel compound that belongs to the class of oxadiazoles, which have gained attention for their diverse biological activities. This compound is characterized by a methylsulfanyl group and a benzamide moiety, suggesting potential applications in medicinal chemistry, particularly in the development of antibacterial agents.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 240.30 g/mol. The structure includes a benzamide core linked to a 1,3,4-oxadiazole ring through a methylsulfanyl substituent.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial properties. A study highlighted that derivatives of 1,3,4-oxadiazol-2-one, including benzamide derivatives similar to this compound, demonstrated potent activity against multidrug-resistant (MDR) bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) .
Table 1: Comparative Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 µg/mL |
| A15 | VRSA | 0.8 µg/mL |
| This compound | S. aureus | TBD |
Note: TBD = To Be Determined based on further studies.
The mechanism through which this compound exerts its antibacterial effects is thought to involve the inhibition of the bacterial division protein FtsZ. This protein is crucial for bacterial cell division and represents a novel target for antibiotic development . Molecular docking studies have suggested that this compound may bind effectively to FtsZ, disrupting its function and leading to bacterial cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of oxadiazole derivatives has revealed that specific substitutions on the oxadiazole ring and the benzamide moiety significantly influence biological activity. For instance:
- Methylsulfanyl Group : This group enhances lipophilicity and may facilitate membrane penetration.
- Benzamide Moiety : Variations in this part of the molecule can alter binding affinity towards target proteins.
Case Studies
In a recent study focusing on oxadiazole derivatives, several compounds were synthesized and evaluated for their antibacterial properties. Among these, this compound showed promising results in preliminary assays against various strains of bacteria .
Study Findings
- Synthesis : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate precursors.
- Biological Testing : The antibacterial activity was assessed using the broth microdilution method.
- Results : The compound exhibited significant inhibition against gram-positive bacteria with MIC values comparable to existing antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
